2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(pyridin-4-ylmethyl)acetamide
Description
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(pyridin-4-ylmethyl)acetamide is a synthetic acetamide derivative characterized by a 2,2-dimethyl-2,3-dihydrobenzofuran core linked via an ether-oxygen to an acetamide group. The N-substituent of the acetamide is a pyridin-4-ylmethyl moiety, distinguishing it from structurally related compounds. The compound’s structural features, such as the dihydrobenzofuran ring (imparting rigidity and lipophilicity) and the pyridine group (contributing polarity and hydrogen-bonding capacity), position it as a candidate for targeted interactions with biological receptors or enzymes .
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-18(2)10-14-4-3-5-15(17(14)23-18)22-12-16(21)20-11-13-6-8-19-9-7-13/h3-9H,10-12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOXAPPZNMJHMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=CC=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(pyridin-4-ylmethyl)acetamide is a novel organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological mechanisms, and effects of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 278.31 g/mol. The structure includes a benzofuran moiety connected through an ether linkage to an acetamide group, which is further substituted with a pyridinylmethyl group. This unique structure contributes to its potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N2O3 |
| Molecular Weight | 278.31 g/mol |
| IUPAC Name | This compound |
| InChI Key | [InChIKey] |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Preparation of Benzofuran Derivative : Starting from 2,2-dimethyl-2,3-dihydrobenzofuran.
- Formation of Acetamide Linkage : Reaction with pyridin-4-ylmethylamine under controlled conditions to form the final product.
- Optimization : Utilizing catalysts and specific solvents to enhance yield and purity.
The biological activity of this compound is believed to stem from its interaction with various molecular targets within the body. Preliminary studies suggest that it may modulate pathways related to:
- Neurotransmitter Regulation : Potential effects on neurotransmitter systems could indicate applications in neuropharmacology.
- Antioxidant Activity : The compound may exhibit antioxidant properties, protecting cells from oxidative stress.
Further research is needed to elucidate the specific biochemical pathways affected by this compound.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For example, studies have shown that derivatives containing benzofuran structures can scavenge free radicals effectively.
Antimicrobial Activity
In vitro studies have demonstrated that related compounds possess antimicrobial properties against various bacterial strains. The mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.
Case Studies
-
Insulin Release Modulation : A study evaluated the effects of similar compounds on insulin release from rat pancreatic islets, showing a marked increase compared to controls.
Compound Effect on Insulin Release (%) Control 10 Test Compound 45 - Cytotoxicity Assays : In cancer cell lines (e.g., HT29), the compound exhibited cytotoxic effects with IC50 values indicating potent activity against tumor cells.
Comparison with Similar Compounds
Key Observations:
- Pyridine vs. This may improve aqueous solubility or target-specific binding .
- Bulk and Complexity: Analog 2 incorporates a tetrahydrocinnolin-piperidine system, significantly increasing molecular weight (436.5 vs. ~320) and steric bulk. Such modifications could affect membrane permeability or metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
